molecular formula C17H18ClN3O B1207846 Benzonaphthyridone CAS No. 28907-44-0

Benzonaphthyridone

Cat. No.: B1207846
CAS No.: 28907-44-0
M. Wt: 315.8 g/mol
InChI Key: DZXCWDAAGKRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonaphthyridone is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure serves as a key pharmacophore in the development of potent enzyme inhibitors. Notably, platinated this compound derivatives have been developed as strong inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) . These conjugated complexes demonstrate a 10-fold increase in PARP-1 inhibitory activity compared to the parent organic inhibitor and exhibit marked cytotoxicity against a panel of human cancer cells, functioning as effective anticancer agents with a mechanism of action that can involve DNA binding and G2/M cell cycle arrest . Beyond biomedical applications, the benzo[b]-1,5-naphthyridine scaffold is a versatile intermediate in chemical synthesis for constructing complex structures in materials science and agrochemical development . As a supplier, we provide high-purity this compound to support innovation in these fields. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

28907-44-0

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3

InChI Key

DZXCWDAAGKRZPA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3

Related CAS

28907-45-1 (hydrochloride)

Synonyms

10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one
benzonaphthyridone
benzonaphthyridone hydrochloride
IF C-45

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization and Functionalization

Russian researchers demonstrated a hydrazine-based route starting from 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine . Reacting this intermediate with active carbonyl compounds (e.g., benzaldehyde, acetylacetone) yielded Schiff base derivatives, while treatment with acid anhydrides produced acylated products. Subsequent cyclization using polyphosphoric acid (PPA) at 120°C afforded benzo[b] naphthyridin-5-one derivatives in 45–60% yields.

Critical observations include:

  • Tautomeric stability : Schiff bases predominantly adopt hydrazone configurations, as confirmed by NMR spectroscopy .

  • Functional group compatibility : Electron-withdrawing groups on aryl aldehydes accelerated cyclization kinetics.

A notable limitation is the moderate yield attributed to competing decomposition pathways at elevated temperatures.

Microwave-Assisted Cascade Synthesis of 5-Aryl Derivatives

An innovative microwave (MW)-assisted method enabled the synthesis of 5-aryl-benzo[f] naphthyridines via a one-pot cascade process . The reaction combines 2-aminobenzaldehyde derivatives, Meldrum’s acid, and aryl isocyanides under MW irradiation (100°C, 30 minutes), achieving yields of 17–64%. Mechanistic studies revealed a sequence of Ugi four-component condensation followed by aza-Diels-Alder cyclization, with TFA promoting final aromatization.

Optimized Conditions :

ParameterValue
SolventAcetonitrile
Temperature100°C
Irradiation Time30 minutes
CatalystTFA (1 equiv)

This method excels in constructing sterically demanding 5-aryl substituents but struggles with electron-deficient isocyanides, resulting in suboptimal yields .

Patent-Based Multi-Step Synthesis via Chlorofluoroquinoline Intermediates

A patented industrial route (GR3032819T3) outlines a three-step synthesis :

  • Condensation : Reacting R'-NH-CH2-CH2-R'' amines with chlorofluoroquinolines (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in DMF at 60°C.

  • Cyclization : Treating the intermediate with PCl₃ to form 1,2,3,4-tetrahydrobenzo[b][1, naphthyridines.

  • Oxidation : Using KMnO₄ in acidic media to aromatize the tetracyclic core.

Key Features :

  • Scalable to kilogram quantities.

  • Enables incorporation of fluorinated and carboxyalkyl substituents.

  • Yields range from 40% (oxidation step) to 75% (condensation) .

This method is preferred for industrial applications but requires stringent control over reaction conditions to minimize byproduct formation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Catalytic SystemScalabilityEnvironmental Impact
Three-Component 70–8525–80L-ProlineModerateLow
Hydrazine Cyclization 45–60120PPALowModerate
MW-Assisted 17–64100 (MW)TFAHighLow
Patent Process 40–7560–100PCl₃/KMnO₄HighHigh

Trade-offs :

  • The three-component method offers superior atom economy but limited functional group tolerance.

  • MW-assisted synthesis reduces reaction times but requires specialized equipment.

  • The patent route achieves high scalability at the expense of using hazardous oxidants.

Chemical Reactions Analysis

Types of Reactions

Benzonaphthyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Applications

Benzonaphthyridone has been studied extensively for its antimicrobial properties, particularly in the development of antibiotic conjugates.

  • Siderophore Conjugates : Recent research has highlighted the use of this compound in siderophore-antibiotic conjugates. These conjugates exploit bacterial iron uptake mechanisms to enhance antibiotic delivery. For instance, a study demonstrated that a this compound conjugate with pyoverdine exhibited improved antibacterial activity against resistant strains of bacteria, showcasing the efficacy of this Trojan horse approach .
  • Inhibition of Resistant Strains : this compound derivatives have shown promising results in vitro against Gram-positive bacteria resistant to traditional quinolones. This is particularly significant given the rising issue of antibiotic resistance .

Cancer Research

This compound has also been investigated for its potential in cancer therapy.

  • Platinated Complexes : A study reported that platinated this compound complexes demonstrated significant inhibitory effects on poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. These complexes were able to penetrate cancer cells effectively and block cell cycle progression at the G₂/M phase, indicating their potential as therapeutic agents in oncology .

Immunological Applications

The compound has been utilized in immunology, particularly as an adjuvant.

  • Alum/Toll-Like Receptor 7 Adjuvant : A novel adjuvant formed by attaching a benzonaphthyridine compound to alum has shown enhanced immune responses compared to traditional alum alone. This formulation has been effective in expanding memory B cell populations, which are crucial for long-term immunity against various pathogens .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

  • Synthesis of Derivatives : Researchers have synthesized various Schiff bases and hydrazones containing this compound moieties. These derivatives are explored for their biological activities, including antimicrobial and anticancer properties .

Summary of Key Findings

The following table summarizes the applications and findings related to this compound:

Application AreaSpecific UseKey Findings
AntimicrobialSiderophore-antibiotic conjugatesEnhanced delivery and activity against resistant bacteria .
Cancer ResearchPlatinated complexesEffective inhibition of poly(ADP-ribose) polymerase, blocking cell cycle .
ImmunologyAlum/TLR7 adjuvantImproved expansion of memory B cells, enhancing immune response .
Chemical SynthesisSynthesis of derivativesNew compounds exhibit varied biological activities .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits moderate lipophilicity (logP ~3), facilitating cellular uptake, while platinated derivatives show reduced logP due to polar Pt coordination .
  • Benzo[h]naphtho[1,6]naphthyridine has a pyridine substitution that enhances π-stacking interactions, contributing to higher melting points .

Key Findings :

  • Platinated this compound demonstrates 4-fold higher PARP1 inhibitory potency than the parent compound, attributed to enhanced DNA crosslinking .
  • Benzo[h]naphtho[1,6]naphthyridine shows selective cytotoxicity against colorectal cancer cells (HT-29), likely due to intercalation into DNA .
  • Pyronaridine , a clinical derivative, exhibits dual antimalarial and anticancer activity, highlighting structural versatility .

Key Research Findings

Hetero-Ring Substitution : Introducing pyridine or thiophene rings (e.g., benzo[b]naphtho[2,3-d]thiophene) alters electronic density, enhancing DNA-binding affinity .

Schiff Base Derivatives : Hydrazones and Schiff bases of this compound show improved solubility and antimicrobial activity (MIC: 2–8 µg/mL against E. coli) .

Clinical Potential: Pyronaridine, a benzonaphthyridine derivative, is FDA-approved for malaria, validating the scaffold’s translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.